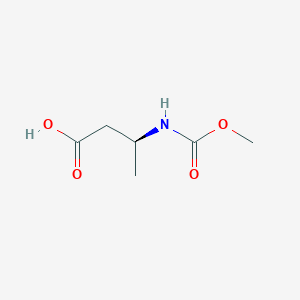
(S)-3-((Methoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((Methoxycarbonyl)amino)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a methoxycarbonyl group attached to the amino group of butanoic acid. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Methoxycarbonyl)amino)butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an α-aminonitrile intermediate followed by hydrolysis to yield the desired amino acid . The reaction typically involves the use of an aldehyde, ammonia, and hydrogen cyanide, followed by acidic hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste . The use of such advanced technologies ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Methoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-((Methoxycarbonyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((Methoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can undergo hydrolysis to release the active amino acid, which then participates in various biochemical reactions. The compound may act as a substrate for enzymes or as a modulator of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyloxycarbonylamino-2-(Fmoc-amino)butyric acid: This compound is similar in structure but contains a benzyloxycarbonyl group instead of a methoxycarbonyl group.
α-Aminoboronates: These compounds share the amino acid backbone but have boronate groups attached.
Uniqueness
(S)-3-((Methoxycarbonyl)amino)butanoic acid is unique due to its specific functional groups, which confer distinct reactivity and properties. The methoxycarbonyl group provides stability and reactivity that are advantageous in various chemical and biological applications.
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(3S)-3-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(3-5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
InChI Key |
BNWHTIOHOWVWCC-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)OC |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13048212.png)
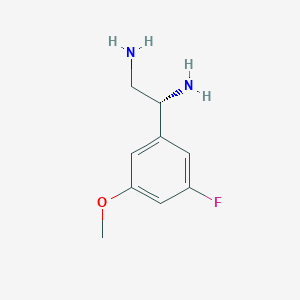


![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)

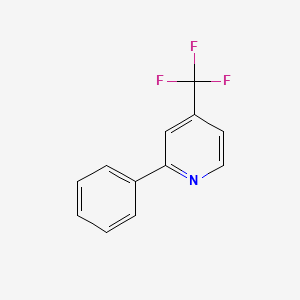
![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)
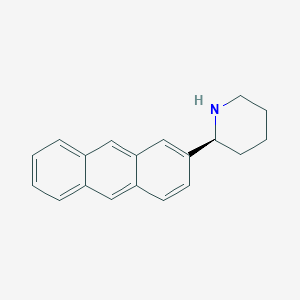
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)

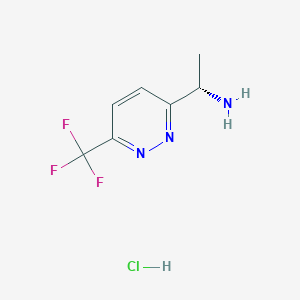
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)

